
5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole derivative using an acidic or basic catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the isopropylphenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Biochemical Applications
- Proteomics Research
- Antioxidant Activity
- Antifungal Properties
Material Science Applications
- Corrosion Inhibitors
- Polymer Additives
Case Study 1: Antioxidant Mechanisms
A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of triazole derivatives, including this compound. The findings indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation processes, suggesting their potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Antifungal Efficacy
In a clinical trial reported in Mycoses, the antifungal efficacy of the compound was tested against Candida species. Results showed significant inhibition of fungal growth at low concentrations, indicating its potential as a treatment option for fungal infections.
Mechanism of Action
The mechanism of action of 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
4-Isopropylphenyl derivatives: Compounds with similar isopropylphenyl groups but different functional groups.
Triazole derivatives: Compounds with the triazole ring but different substituents.
Uniqueness: 5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its isopropylphenyl group and thiol group on the triazole ring
Biological Activity
5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C12H15N3S
- Molecular Weight : 233.33 g/mol
- CAS Number : 669729-28-6
- Structure : The compound features a triazole ring with a thiol group and an isopropylphenyl substituent, contributing to its unique biological activity profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting their growth. For instance, studies have shown that derivatives of triazole-thiol compounds possess enhanced antimicrobial properties compared to their non-thiol counterparts .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably:
- Cytotoxicity Testing : The compound was assessed using the MTT assay against several cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that it exhibited higher cytotoxicity towards melanoma cells compared to other tested lines .
- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis in cancer cells and inhibition of cell migration. Some derivatives have shown promising results as microtubule affinity-regulating kinase inhibitors, which are crucial in cancer cell proliferation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other triazole derivatives is essential:
Compound Type | Example | Biological Activity |
---|---|---|
Triazole-Thiol | 4-Methyl-4H-1,2,4-triazole-3-thiol | Antioxidant and antimicrobial |
Isatin-Triazole Hydrazones | N′-(2-hydroxy-5-nitrobenzylidene)-2-thioacetohydrazide | Anticancer activity against multiple cell lines |
General Triazoles | Various substituted triazoles | Broad-spectrum antimicrobial and antifungal properties |
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in MDPI evaluated various synthesized triazole-thiol derivatives for their antimicrobial properties. The results indicated that compounds with thiol groups exhibited significantly improved activity against Gram-positive and Gram-negative bacteria compared to their non-thiol analogs .
- Cytotoxicity Against Cancer Cells : In a detailed investigation into the anticancer properties of triazole derivatives, it was found that modifications at the C5 position could enhance cytotoxicity against specific cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic efficacy .
Properties
IUPAC Name |
4-methyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-8(2)9-4-6-10(7-5-9)11-13-14-12(16)15(11)3/h4-8H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXTEBIKJEDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395480 | |
Record name | 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669729-28-6 | |
Record name | 2,4-Dihydro-4-methyl-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669729-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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